2,2-Dimethoxyethyl isocyanide

Catalog No.
S1535445
CAS No.
277300-82-0
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxyethyl isocyanide

CAS Number

277300-82-0

Product Name

2,2-Dimethoxyethyl isocyanide

IUPAC Name

2-isocyano-1,1-dimethoxyethane

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3

InChI Key

MEGSDTQNBQUWJR-UHFFFAOYSA-N

SMILES

COC(C[N+]#[C-])OC

Synonyms

1,1-Dimethoxy-2-isocyanatoethane

Canonical SMILES

COC(C[N+]#[C-])OC

While resources like PubChem and the National Institute of Standards and Technology (NIST) offer information on the compound's structure, properties, and identification, they lack specific details on its research applications.

Potential Research Areas:

Based on the functional groups present in the molecule, 2,2-Dimethoxyethyl Isocyanide could potentially be explored in research areas involving:

  • Organic synthesis: The isocyanide group (-NC) can participate in various reactions, such as cycloadditions: and multicomponent reactions: , for the synthesis of complex organic molecules.
  • Material science: The presence of the dimethoxyethyl group (OCH2CH2OCH3) suggests potential applications in the development of new materials with specific properties, such as polymers: or functionalized surfaces.
  • Bioconjugation: The isocyanide group can react with specific functional groups in biomolecules to form bioconjugates: . However, further research is needed to determine the suitability and specific applications of 2,2-Dimethoxyethyl Isocyanide in this area.

2,2-Dimethoxyethyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group (-N≡C) attached to a 2,2-dimethoxyethyl moiety. Its molecular formula is C₅H₉NO₂, and it has gained attention due to its unique reactivity and versatility in organic synthesis. Isocyanides are known for their role in multicomponent reactions, which allow for the formation of complex molecular architectures from simple starting materials .

, notably:

  • Ugi Multicomponent Reaction: This reaction involves the combination of amines, carboxylic acids, and aldehydes or ketones with isocyanides to form α-amino acid derivatives. The isocyanide acts as a key building block in these processes .
  • Passerini Reaction: Similar to the Ugi reaction, this involves three components and utilizes the isocyanide to create acylated products, showcasing its versatility in forming diverse chemical scaffolds .

The synthesis of 2,2-dimethoxyethyl isocyanide can be achieved through several methods:

  • From Alcohols: One common approach involves the reaction of 2,2-dimethoxyethyl alcohol with phosgene or its derivatives to form the corresponding isocyanate, which can then be converted into the isocyanide form by treatment with a suitable reagent like sodium azide or other nucleophiles .
  • Multicomponent Reactions: As highlighted in various studies, this compound can also be synthesized via multicomponent reactions where it serves as a key intermediate.

2,2-Dimethoxyethyl isocyanide finds applications primarily in organic synthesis:

  • Building Block for Drug Development: Its unique structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals and biologically active compounds.
  • Polymer Chemistry: It can be utilized in creating functionalized polymers through multicomponent reactions, enhancing material properties for various applications .

Interaction studies involving 2,2-dimethoxyethyl isocyanide focus on its reactivity with nucleophiles and electrophiles during multicomponent reactions. The compound's ability to participate in these reactions makes it valuable for synthesizing diverse chemical entities. Specific studies have shown how it can form stable adducts with various substrates under mild conditions .

Several compounds share structural similarities with 2,2-dimethoxyethyl isocyanide. Here are a few notable ones:

Compound NameStructure CharacteristicsUnique Features
Isobutyl isocyanideSimple branched chainUsed in similar multicomponent reactions
Phenyl isocyanideAromatic ring attached to the isocyanideExhibits different reactivity due to aromaticity
tert-Butyl isocyanideBulky tert-butyl groupKnown for its convertible nature in reactions

Uniqueness of 2,2-Dimethoxyethyl Isocyanide: The presence of two methoxy groups provides enhanced solubility and reactivity compared to other simpler isocyanides. This structural feature allows for more complex reaction pathways and product diversity in synthetic applications .

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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